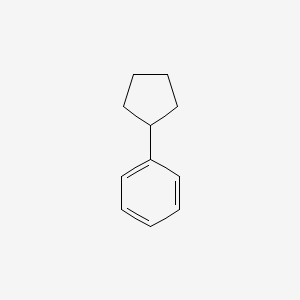Cyclopentylbenzene
CAS No.: 700-88-9
Cat. No.: VC3829922
Molecular Formula: C11H14
Molecular Weight: 146.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 700-88-9 |
|---|---|
| Molecular Formula | C11H14 |
| Molecular Weight | 146.23 g/mol |
| IUPAC Name | cyclopentylbenzene |
| Standard InChI | InChI=1S/C11H14/c1-2-6-10(7-3-1)11-8-4-5-9-11/h1-3,6-7,11H,4-5,8-9H2 |
| Standard InChI Key | VDIHFNQRHGYISG-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)C2=CC=CC=C2 |
| Canonical SMILES | C1CCC(C1)C2=CC=CC=C2 |
| Boiling Point | 219.0 °C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
Cyclopentylbenzene consists of a planar benzene ring covalently bonded to a non-planar cyclopentane ring. The SMILES notation C1CCC(C1)c2ccccc2 captures this structure, where the cyclopentane’s chair-like conformation introduces steric effects that influence reactivity. The compound’s molecular weight is 146.229 g/mol, with a refractive index of 1.533 and a logP value of 3.34, indicating significant hydrophobicity .
Table 1: Key Physical Properties of Cyclopentylbenzene
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄ |
| Boiling Point | 221.2°C at 760 mmHg |
| Density | 0.956 g/cm³ |
| Flash Point | 79.4°C |
| Refractive Index | 1.533 |
| Exact Mass | 146.110 g/mol |
Synthesis and Industrial Production
Classical Alkylation Methods
Cyclopentylbenzene is synthesized via Friedel-Crafts alkylation, where benzene reacts with cyclopentene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This method proceeds through carbocation intermediates, with the cyclopentyl group attaching to the benzene ring at the para position due to steric and electronic factors .
Modern Catalytic Approaches
Recent studies demonstrate that iridium complexes enable selective ortho-C–H activation in alkylarenes, bypassing the need for directing groups . For example, Cp*Ir(η⁴-methylarene) catalysts facilitate benzylic C–H bond cleavage, positioning the metal center for subsequent ortho-C–H insertion. This method achieves regioselectivities exceeding 90% for secondary alkyl substituents, offering a pathway to functionalized cyclopentylbenzene derivatives .
Chemical Reactivity and Functionalization
Electrophilic Aromatic Substitution
The benzene ring undergoes nitration, sulfonation, and halogenation. Nitration with HNO₃/H₂SO₄ yields meta-nitrocyclopentylbenzene due to the electron-donating cyclopentyl group. Halogenation (e.g., Cl₂, FeCl₃) produces para-chlorocyclopentylbenzene .
Oxidation and Reduction
-
Oxidation: Treatment with KMnO₄ under acidic conditions generates cyclopentylbenzoic acid.
-
Reduction: Catalytic hydrogenation (H₂/Pd) saturates the benzene ring, forming bicyclo[5.3.0]decane .
C–H Activation and Cross-Coupling
Iridium-catalyzed ortho-C–H activation enables the synthesis of biaryl derivatives. For instance, reacting cyclopentylbenzene with aryl halides in the presence of [Ir(cod)(OMe)]₂ yields ortho-arylated products with >95% selectivity .
Applications in Scientific Research
Organic Synthesis
Cyclopentylbenzene acts as a precursor to liquid crystals and polymers. Its rigid yet flexible structure enhances thermal stability in polyimide resins .
Environmental Chemistry
As a volatile organic compound (VOC), cyclopentylbenzene is emitted during biomass combustion. Monitoring its atmospheric concentration aids in assessing secondary organic aerosol (SOA) formation .
Pharmacological Probes
Derivatives like 2-cyclopentylbenzamide exhibit affinity for cannabinoid receptors (CB1 Kᵢ = 12 nM), showing potential as analgesics .
Recent Advances and Future Directions
The development of iridium-catalyzed C–H activation protocols (e.g., ortho-selective alkylation) represents a paradigm shift in functionalizing inert C–H bonds . Future research may focus on enantioselective transformations and photocatalytic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume